(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone
Description
Properties
Molecular Formula |
C21H26ClN5O2 |
|---|---|
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26ClN5O2/c1-29-18-4-2-17(3-5-18)25-12-14-27(15-13-25)21(28)16-8-10-26(11-9-16)20-7-6-19(22)23-24-20/h2-7,16H,8-15H2,1H3 |
InChI Key |
FYDSUMOKJJCSIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(6-Chloropyridazin-3-yl)piperidin-4-yl Intermediate
Step 1 : Nucleophilic substitution of 3,6-dichloropyridazine with piperidin-4-amine under basic conditions yields 1-(6-chloropyridazin-3-yl)piperidin-4-amine (CAS 100241-10-9).
Step 2 : Conversion to the carboxylic acid via oxidation (e.g., KMnO₄ in acidic medium) followed by formation of the acid chloride using thionyl chloride.
Reaction Conditions :
-
Oxidation : 1-(6-Chloropyridazin-3-yl)piperidin-4-amine (1 eq.), KMnO₄ (3 eq.), H₂SO₄ (0.1 M), 80°C, 6 h.
-
Chlorination : SOCl₂ (5 eq.), reflux, 2 h.
Synthesis of 4-(4-Methoxyphenyl)piperazine
Step 1 : Buchwald-Hartwig amination of 1-bromo-4-methoxybenzene with piperazine using Pd₂(dba)₃ and Xantphos.
Yield : 72%.
Reaction Conditions :
-
Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), Cs₂CO₃ (2 eq.), toluene, 110°C, 12 h.
Ketone Bridge Formation
The acid chloride intermediate reacts with 4-(4-methoxyphenyl)piperazine in the presence of a base to form the methanone.
Reaction Conditions :
-
1-(6-Chloropyridazin-3-yl)piperidin-4-carbonyl chloride (1 eq.), 4-(4-methoxyphenyl)piperazine (1.2 eq.), Et₃N (2 eq.), DCM, 0°C → RT, 12 h.
Yield : 68%.
Direct Coupling via Microwave-Assisted Palladium Catalysis
This one-pot method leverages microwave irradiation to accelerate C–N bond formation.
Reaction Setup
A mixture of 1-(6-chloropyridazin-3-yl)piperidin-4-yl triflate (1 eq.), 4-(4-methoxyphenyl)piperazine (1.5 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.1 eq.), and NaOtBu (3 eq.) in dioxane is irradiated at 150°C for 1 h.
Key Data :
Advantages
-
Reduced reaction time (1 h vs. 24 h conventional heating).
-
Higher functional group tolerance due to inert microwave conditions.
Reductive Amination Followed by Acylation
This route prioritizes modularity for structural analogs.
Reductive Amination
Step 1 : Condensation of 1-(6-chloropyridazin-3-yl)piperidin-4-amine with 4-methoxybenzaldehyde using NaBH₃CN to form the secondary amine.
Yield : 58%.
Reaction Conditions :
-
1-(6-Chloropyridazin-3-yl)piperidin-4-amine (1 eq.), 4-methoxybenzaldehyde (1.2 eq.), NaBH₃CN (1.5 eq.), MeOH, RT, 6 h.
Acylation with Piperazine
Step 2 : The secondary amine reacts with piperazine-1-carbonyl chloride under Schlenk conditions.
Reaction Conditions :
-
Secondary amine (1 eq.), piperazine-1-carbonyl chloride (1.5 eq.), Et₃N (3 eq.), THF, 0°C → RT, 8 h.
Yield : 47%.
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Palladium-Catalyzed | 68% | 24 h | High | $$$ |
| Microwave-Assisted | 65% | 1 h | Moderate | $$ |
| Reductive Amination | 47% | 14 h | Low | $ |
Key Observations :
-
Palladium-based methods offer superior yields but require expensive catalysts.
-
Microwave synthesis balances speed and efficiency, ideal for small-scale batches.
-
Reductive amination is cost-effective but less efficient for complex targets.
Challenges and Optimization Strategies
-
Byproduct Formation : Dehalogenation of chloropyridazine occurs above 150°C. Mitigated by using Xantphos ligands.
-
Solvent Choice : Dioxane outperforms toluene in microwave reactions due to higher dielectric constant.
-
Catalyst Loading : Reducing Pd₂(dba)₃ from 0.05 eq. to 0.03 eq. with added LiCl (1 eq.) maintains yield while lowering costs .
Chemical Reactions Analysis
Types of Reactions
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyridazine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides of the original compound.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with substituted groups at the chloropyridazine moiety.
Scientific Research Applications
(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Bioactivity
The compound shares structural motifs with several piperazine- and pyridazine-containing derivatives, enabling comparisons based on substituent effects and pharmacological profiles:
Key Observations:
- Piperazine Modifications: The 4-methoxyphenylpiperazine moiety may enhance selectivity for monoaminergic receptors compared to the dichlorophenyl analog in , which showed cytotoxicity but lacked receptor specificity.
- Synthetic Complexity: Unlike intermediates in and , the target compound’s piperidine-pyridazine linkage requires multi-step synthesis, possibly reducing yield but increasing structural novelty.
Pharmacokinetic and Binding Affinity Comparisons
- Metabolic Stability : Chloropyridazine derivatives are generally more resistant to oxidative metabolism than pyrimidines or triazoles, as seen in . This suggests the target compound may exhibit longer half-life in vivo.
- Receptor Interactions: Piperazine-containing compounds often bind to serotonin (5-HT) or dopamine receptors. The 4-methoxyphenyl group in the target compound could mimic the para-methoxy substitution in known 5-HT1A agonists, though direct binding data are unavailable .
Limitations in Current Research
- Lack of Direct Bioactivity Data : Unlike the anticancer agent in or kinase inhibitors in , the target compound’s biological activity remains unverified. Existing evidence relies on extrapolation from structural analogs.
Biological Activity
The compound (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a synthetic organic molecule with potential applications in neuropharmacology and medicinal chemistry. Its complex structure includes a chloropyridazine moiety, a piperidine ring, and a phenylpiperazine unit, which may interact with various biological targets, particularly those involved in neurotransmission.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.9 g/mol. The presence of functional groups such as the piperidine and piperazine rings suggests potential for nucleophilic substitution reactions, while the carbonyl group in the methanone structure may undergo condensation reactions. The chloropyridazine moiety enhances electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atom, potentially increasing reactivity at adjacent positions on the aromatic ring.
Neuropharmacological Effects
Research indicates that compounds with similar structural features exhibit various biological activities, particularly in modulating neurotransmitter systems. Preliminary studies using computer-aided prediction methods have suggested that this compound could possess significant bioactivity, although specific empirical data on its pharmacological effects remain limited. The unique combination of its structural components may confer distinct pharmacological properties not present in other similar compounds.
Enzyme Inhibition Studies
In vitro studies have shown that derivatives of piperidine, similar to this compound, often demonstrate enzyme inhibitory activity. For instance, compounds bearing the piperidine nucleus have been associated with acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Compounds evaluated for AChE inhibition have shown varying degrees of effectiveness, with some achieving low IC50 values indicating potent activity .
Comparative Analysis with Similar Compounds
A comparison table illustrates how (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone stands out among similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| (1-(6-Chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone | Chloropyridazine, Piperidine, Phenylpiperazine | Potential neuropharmacological effects | Unique combination of piperidine and chlorinated pyridazine |
| (1-(5-Chloroquinazolin-2-yl)piperidin-4-yl)(4-methylpiperazin-1-yl)methanone | Quinazoline, Piperidine | Antipsychotic properties | Contains quinazoline moiety |
| (1-(2-Chloropyrimidin-5-yl)piperidin-4-yl)(4-fluorophenyl)piperazine | Pyrimidine, Piperidine | Antidepressant activity | Fluorinated phenyl ring enhances selectivity |
| (1-(3-Chloroquinolin-2-yl)piperidin-4-yl)(4-bromophenyl)piperazine | Quinoline, Piperidine | Antitumor activity | Bromination increases lipophilicity |
This table highlights the potential neuropharmacological effects of the compound under discussion compared to others with established activities.
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating derivatives of piperidine for their biological activities. For example, compounds synthesized from similar frameworks have shown moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis. Additionally, several compounds demonstrated strong inhibitory activity against urease and AChE .
Molecular Docking Studies
Molecular docking simulations are crucial for understanding how this compound interacts with specific receptors or enzymes involved in neurotransmission. These studies can predict binding affinities and elucidate the mechanisms by which these compounds exert their biological effects. High-throughput screening assays can further evaluate efficacy against diverse biological targets, providing insights into therapeutic potential .
Q & A
Basic: What synthetic strategies are recommended for preparing (1-(6-chloropyridazin-3-yl)piperidin-4-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone?
Answer:
The synthesis typically involves multi-step coupling reactions. Key steps include:
- Step 1: Functionalization of the piperidine ring with 6-chloropyridazine via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
- Step 2: Activation of the methanone core using carbonyl coupling agents (e.g., EDCI or DCC) to facilitate amide bond formation between the piperidine and piperazine moieties .
- Step 3: Introduction of the 4-methoxyphenyl group to the piperazine ring via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
Critical parameters include solvent choice (e.g., acetonitrile for polar intermediates), inert atmosphere (N₂/Ar), and purification via column chromatography or recrystallization.
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., chloropyridazine proton signals at δ 7.5–8.5 ppm; methoxy group at δ ~3.8 ppm) .
- High-Resolution Mass Spectrometry (HR-MS): To verify molecular formula (C₂₁H₂₅ClN₆O₂) and isotopic patterns .
- X-ray Crystallography: Resolves stereochemistry of the piperidine-piperazine linkage; requires high-purity crystals grown via slow evaporation in solvents like DCM/hexane .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?
Answer:
- Modification Sites:
- Analog Synthesis: Prepare derivatives via parallel synthesis (e.g., 96-well plate format) and screen against target enzymes (e.g., kinases) using fluorescence polarization assays .
- Benchmarking: Compare activity with structurally related compounds (e.g., pyrimidine vs. pyridazine cores) to identify critical pharmacophores .
Advanced: What computational approaches predict this compound's target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors). Focus on hydrogen bonds between the methanone carbonyl and conserved residues (e.g., Asp155 in 5-HT₂A) .
- QSAR Modeling: Train models with descriptors like LogP, polar surface area, and topological indices to predict ADMET properties .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions (e.g., solvation in TIP3P water) .
Advanced: How should researchers design in vitro pharmacological profiling experiments?
Answer:
- Target Panels: Screen against GPCRs (e.g., 5-HT, dopamine receptors) and kinases using radioligand displacement assays (IC₅₀ determination) .
- Enzyme Inhibition: Use fluorogenic substrates (e.g., Calpain-Glo™) to quantify inhibition kinetics (Kᵢ values) .
- Cytotoxicity: Assess in HEK-293 or HepG2 cells via MTT assays, with EC₅₀ thresholds <10 µM for lead prioritization .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
Answer:
- Bioavailability Checks: Measure plasma concentrations via LC-MS/MS after oral administration in rodent models. Low exposure may explain efficacy gaps .
- Metabolite Interference: Identify Phase I metabolites (e.g., hydroxylation at piperazine) using human liver microsomes + NADPH .
- Target Engagement: Use PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivative) to confirm brain penetration .
Advanced: What strategies assess chemical stability and degradation pathways?
Answer:
- Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) for 4 weeks. Monitor degradation products via HPLC-PDA .
- Hydrolytic Stability: Incubate in buffers (pH 1–10) at 37°C; quantify parent compound loss using UPLC-QTOF .
- Oxidative Stress: Treat with 0.3% H₂O₂; identify N-oxide derivatives via MS/MS fragmentation .
Advanced: How to identify and characterize major metabolites?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) + NADPH. Quench with acetonitrile, extract metabolites, and analyze via LC-HRMS .
- Metabolite ID: Use software (e.g., Compound Discoverer) to match MS² spectra with in silico predictions (e.g., hydroxylation, demethylation) .
- CYP Inhibition: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How to evaluate selectivity against off-target receptors?
Answer:
- Broad Panels: Use Eurofins CEREP panels (100+ targets) at 10 µM; flag hits with >50% inhibition .
- SPR Biosensing: Immobilize off-targets (e.g., hERG) on CM5 chips; measure binding kinetics (kₒₙ/kₒff) .
- Thermal Shift Assays: Monitor target protein melting shifts (ΔTm) to confirm selective binding .
Advanced: What in silico tools predict potential toxicity?
Answer:
- ProTox-II: Predict hepatotoxicity (e.g., mitochondrial dysfunction) and mutagenicity (Ames test alerts) .
- Derek Nexus: Flag structural alerts (e.g., piperazine-related phospholipidosis) .
- In Vitro Follow-Up: Confirm predictions with Ames II (mutagenicity) and hERG patch-clamp assays (cardiotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
